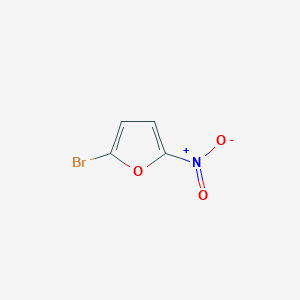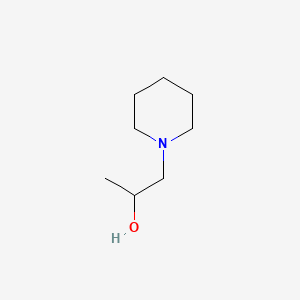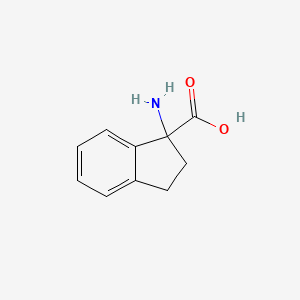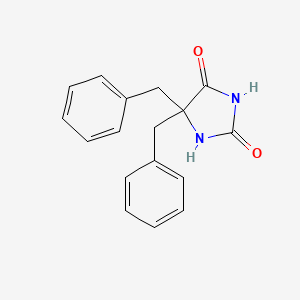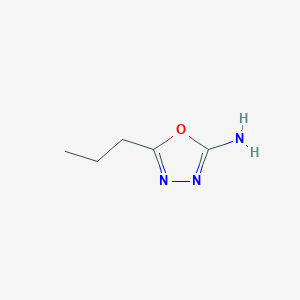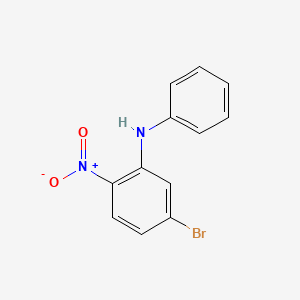
5-Bromo-2-nitro-n-phenylaniline
Descripción general
Descripción
5-Bromo-2-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9BrN2O2 . It has an average mass of 293.116 Da and a mono-isotopic mass of 291.984741 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitro-N-phenylaniline consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Bromo-2-nitro-N-phenylaniline has a density of 1.6±0.1 g/cm3, a boiling point of 382.6±32.0 °C at 760 mmHg, and a flash point of 185.2±25.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Organic Chemistry
Application
“5-Bromo-2-nitro-n-phenylaniline” is used in the synthesis of benzimidazoles . Benzimidazoles are interesting compounds with many biological effects, such as immunotropic, diuretic, antihistamine, and highly selective characteristics of p38aMaP inhibition .
Method of Application
The N-arylation of 2-aminobenzimidazoles derivatives were achieved in the presence of different bases Et3N/TMEDA, solvents DCM/MeOH/H2O, and various aryl boronic acids under open atmospheric conditions . Two different copper-catalyzed pathways were selected for N-arylation in the presence of active nucleophilic sites .
Results or Outcomes
All synthesized derivatives (1a – 1f and 2a – 2f) of 5-bromo-2-aminobenzimidazole (1) were computed for their non-linear optical (NLO) properties and reactivity descriptor parameters . Frontier molecular orbital (FMO) analysis was performed to get information about the electronic properties and reactivity of synthesized compounds .
Oxidative Nucleophilic Aromatic Amination
Application
“5-Bromo-2-nitro-n-phenylaniline” can be used in the oxidative nucleophilic aromatic amination of nitrobenzenes .
Method of Application
A solution of n-BuLi in hexanes is added to a solution of arylamine in dry THF cooled to -78°C under argon. After stirring the mixture for 1 min, the resulting solution is added via syringe over 1 min to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF cooled to -110°C to -120°C (liquid N2/EtOH) under argon. The resulting mixture is stirred at this temperature for 10 min, followed by the addition of KMnO4 and liquid NH3 .
Results or Outcomes
The process results in the synthesis of 2-nitro-N-aryl-5-(pentafluorosulfanyl)anilines .
Component of Otto Fuel II
Application
While not directly related to “5-Bromo-2-nitro-n-phenylaniline”, its close relative “2-Nitrodiphenylamine” is a double-base (DB) rocket propellant stabilizer and is one of the components of Otto Fuel II, a propellant in torpedoes .
Propiedades
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitro-n-phenylaniline | |
CAS RN |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
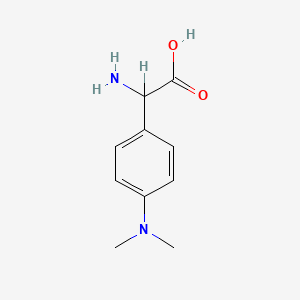
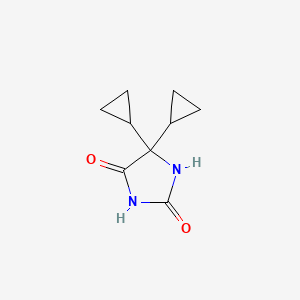
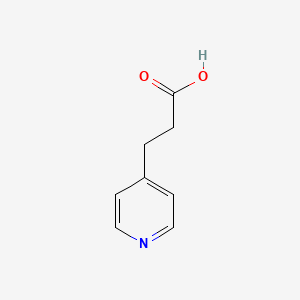
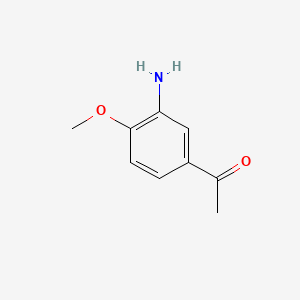
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)
